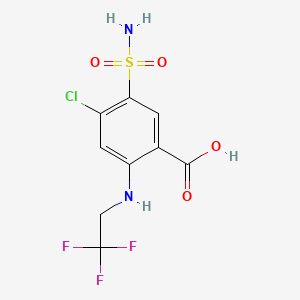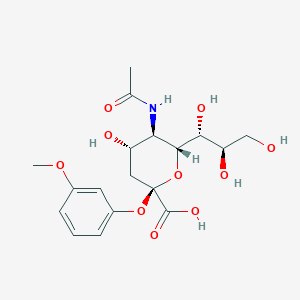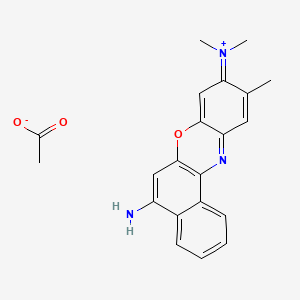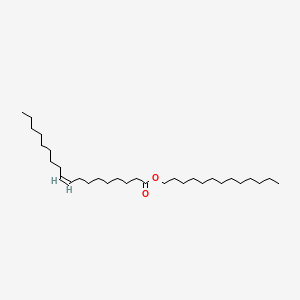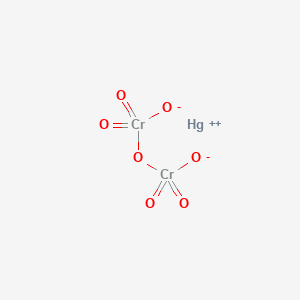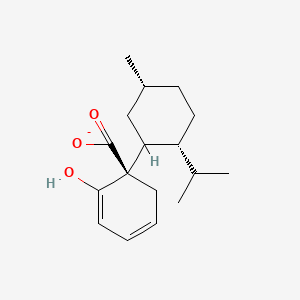
(1)(1alpha,2beta,5beta)-5-Methyl-2-(1-methylethyl)cyclohexyl salicylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1)(1alpha,2beta,5beta)-5-Methyl-2-(1-methylethyl)cyclohexyl salicylate is a chemical compound with a complex structure It is a derivative of salicylic acid, where the salicylate group is attached to a cyclohexyl ring substituted with a methyl and an isopropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1)(1alpha,2beta,5beta)-5-Methyl-2-(1-methylethyl)cyclohexyl salicylate typically involves the esterification of salicylic acid with the corresponding alcohol, (1alpha,2beta,5beta)-5-Methyl-2-(1-methylethyl)cyclohexanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
(1)(1alpha,2beta,5beta)-5-Methyl-2-(1-methylethyl)cyclohexyl salicylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The salicylate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(1)(1alpha,2beta,5beta)-5-Methyl-2-(1-methylethyl)cyclohexyl salicylate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the formulation of various industrial products, including cosmetics and fragrances.
作用機序
The mechanism of action of (1)(1alpha,2beta,5beta)-5-Methyl-2-(1-methylethyl)cyclohexyl salicylate involves its interaction with specific molecular targets and pathways. The salicylate group is known to inhibit the activity of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response. By inhibiting COX enzymes, the compound can reduce the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects.
類似化合物との比較
Similar Compounds
Methyl salicylate: A simpler ester of salicylic acid with a methyl group.
Ethyl salicylate: An ester of salicylic acid with an ethyl group.
Isopropyl salicylate: An ester of salicylic acid with an isopropyl group.
Uniqueness
(1)(1alpha,2beta,5beta)-5-Methyl-2-(1-methylethyl)cyclohexyl salicylate is unique due to its complex cyclohexyl structure with multiple substituents. This structural complexity can impart distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
93966-40-6 |
|---|---|
分子式 |
C17H25O3- |
分子量 |
277.4 g/mol |
IUPAC名 |
(1R)-2-hydroxy-1-[(2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]cyclohexa-2,4-diene-1-carboxylate |
InChI |
InChI=1S/C17H26O3/c1-11(2)13-8-7-12(3)10-14(13)17(16(19)20)9-5-4-6-15(17)18/h4-6,11-14,18H,7-10H2,1-3H3,(H,19,20)/p-1/t12-,13-,14?,17-/m1/s1 |
InChIキー |
HHJUQKQNWTWFHP-YGMFQNGZSA-M |
異性体SMILES |
C[C@@H]1CC[C@@H](C(C1)[C@@]2(CC=CC=C2O)C(=O)[O-])C(C)C |
正規SMILES |
CC1CCC(C(C1)C2(CC=CC=C2O)C(=O)[O-])C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


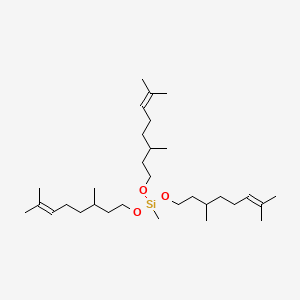
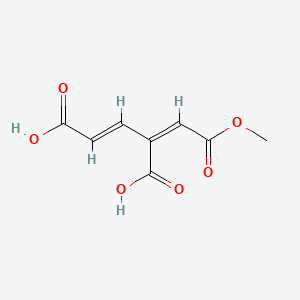
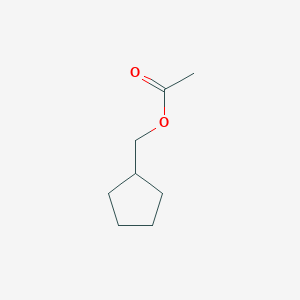
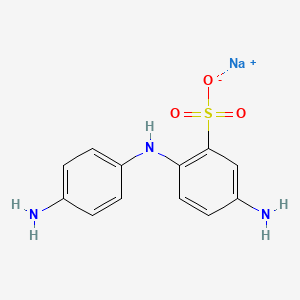
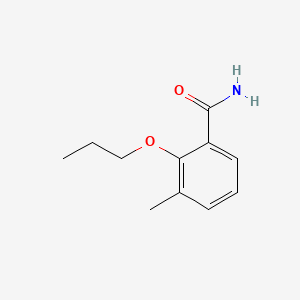
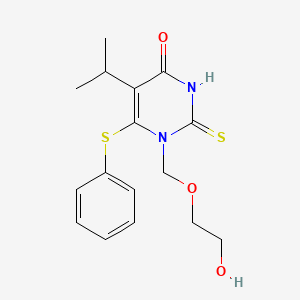
![Methyl 2-[(2,2-dimethyl-1-oxopropyl)amino]benzoate](/img/structure/B12670913.png)
